molecular formula C22H21NO3 B2778847 (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid CAS No. 4465-45-6

(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid

Cat. No.: B2778847
CAS No.: 4465-45-6
M. Wt: 347.414
InChI Key: CAXCRXDCRBCENL-FQEVSTJZSA-N
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Description

(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid is an organic compound with a complex structure that includes a hydroxy group, an amino group protected by a triphenylmethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a protected amino acid derivative, such as N-triphenylmethyl glycine, and then introduce the hydroxy group through a series of reactions involving selective protection and deprotection steps. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triphenylmethyl group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the triphenylmethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylic acid would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its protected amino group allows for selective deprotection, enabling researchers to study the effects of free amino groups in biological systems.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. For example, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as precursors to bioactive molecules.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable starting material for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxy group can form hydrogen bonds, while the amino group can participate in nucleophilic reactions. The triphenylmethyl group can provide steric protection, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Hydroxy-2-[(phenylmethyl)amino]propanoic acid: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group.

    (2S)-3-Hydroxy-2-[(tert-butyl)amino]propanoic acid: Similar structure but with a tert-butyl group instead of a triphenylmethyl group.

Uniqueness

The uniqueness of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid lies in its triphenylmethyl group, which provides steric protection and can be selectively removed under acidic conditions. This allows for precise control over the reactivity of the amino group, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

(2S)-3-hydroxy-2-(tritylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXCRXDCRBCENL-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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